molecular formula C22H40N2O B5871976 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol

2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol

Cat. No. B5871976
M. Wt: 348.6 g/mol
InChI Key: SKPFUVZDQFUNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol, commonly known as BHT-DMAM, is a synthetic antioxidant compound that has been widely used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.

Mechanism of Action

2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM exerts its antioxidant effects by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits the activity of enzymes involved in the production of ROS. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been shown to be effective in preventing lipid peroxidation by stabilizing the lipid radicals and preventing the propagation of the chain reaction.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It is also relatively non-toxic and has low cytotoxicity. However, 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has some limitations in lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. It also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for the research on 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. One area of interest is the development of novel formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM and its interactions with other antioxidants and enzymes involved in oxidative stress.

Synthesis Methods

The synthesis of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM involves the reaction of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with N,N-diethyl-m-toluamide (DEET) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DEET. This intermediate is then reacted with N,N-dimethylaminoethyl chloride (DMAEC) to form 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM. The reaction mechanism involves the substitution of the hydroxyl group of 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol with the amine group of DMAEC, resulting in the formation of a tertiary amine.

Scientific Research Applications

2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has been extensively studied for its antioxidant properties. It has been found to be effective in preventing lipid peroxidation, which is a major cause of oxidative damage in cells. 2,6-di-tert-butyl-4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}phenol-DMAM has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in various research studies to investigate the role of oxidative stress in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

2,6-ditert-butyl-4-[[2-(diethylamino)ethyl-methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O/c1-10-24(11-2)13-12-23(9)16-17-14-18(21(3,4)5)20(25)19(15-17)22(6,7)8/h14-15,25H,10-13,16H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPFUVZDQFUNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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